2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked via an ethyl chain to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group.
Properties
IUPAC Name |
2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-12-16(23-10-5-4-8-15(23)20-12)17(25)19-9-11-24-18(26)13-6-2-3-7-14(13)21-22-24/h2-8,10H,9,11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHXNNBHPLWPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multistep organic reactions, starting from commercially available precursors. Key steps may include cyclization reactions, esterification, and functional group manipulations to achieve the complex molecular structure. Reaction conditions like temperature, solvents, and catalysts are meticulously optimized for each step to ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the production involves upscaling the laboratory procedures with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to achieve consistent production standards.
Chemical Reactions Analysis
Types of Reactions: : This compound is known to undergo several types of chemical reactions:
Oxidation: : Can be oxidized to form derivatives with different oxidation states, which may exhibit varied chemical and physical properties.
Reduction: : Certain functional groups within the molecule can be selectively reduced to alter its reactivity and application.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify specific positions on the compound, allowing for the creation of analogs with different characteristics.
Common Reagents and Conditions: : Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane) are frequently used under controlled conditions to drive these reactions.
Major Products Formed: : The major products depend on the specific reaction conditions and reagents used. Oxidation and reduction reactions yield various oxidation states, while substitution reactions produce different analogs of the parent compound.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is involved in studying reaction mechanisms and developing new synthetic methods.
Biology: : This compound may interact with biological molecules, making it useful in biological assays and as a probe in molecular biology studies.
Medicine: : It has potential applications in drug discovery and development due to its bioactive properties. Researchers investigate its interactions with biological targets to develop new therapeutics.
Industry: : Its unique chemical properties can be harnessed in materials science, potentially leading to the development of novel materials with specific functions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide involves interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to desired biological effects. Key pathways often include signal transduction cascades and enzymatic activities.
Comparison with Similar Compounds
Substituent Variations in the Heterocyclic Core
- Compound A: N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide (CAS: 2034325-19-2) Key Difference: Replaces the imidazo[1,2-a]pyridine core with a pyrazine ring. Molecular Formula: C₁₄H₁₂N₆O₂; Molecular Weight: 296.28 .
Compound B : N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 2034274-01-4)
- Key Difference : Substitutes imidazo[1,2-a]pyridine with a [1,2,4]triazolo[1,5-a]pyrimidine system.
- Molecular Formula : C₁₅H₁₂N₈O₂; Molecular Weight : 336.31 .
- Impact : The triazolo-pyrimidine moiety introduces additional hydrogen-bonding sites, which could enhance target binding but reduce metabolic stability.
Variations in the Linked Pharmacophore
- Compound C: N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Patent Claim I) Key Difference: Replaces the benzo[d][1,2,3]triazin-4-one group with a 4-oxothiazolidin-3-yl ring. Impact: Thiazolidinone rings are associated with antidiabetic and anti-inflammatory activity, suggesting divergent therapeutic applications compared to the benzo-triazinone-containing target compound .
Physicochemical and Spectral Properties
*Calculated based on structural analysis.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide, and which experimental parameters require rigorous optimization?
Answer:
The compound is synthesized via multi-step reactions, often involving:
- Schiff base formation : Condensation of an aldehyde intermediate (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde) with a primary amine, followed by sodium borohydride reduction under controlled conditions (0–10°C, inert atmosphere) to stabilize reactive intermediates .
- Key parameters for optimization :
- Temperature control : Critical during phosphorus oxychloride/DMF-mediated formylation to avoid side reactions (e.g., over-oxidation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, chloroform) enhance solubility of intermediates during coupling reactions .
- Reaction time : Extended reflux periods (e.g., 8 hours) ensure complete conversion in heterocyclic ring-forming steps .
Basic: Which analytical techniques are essential for validating the structural and chemical purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine core and substituent positions. For example, aromatic proton signals in the δ 7.5–8.5 ppm range validate benzo[d][1,2,3]triazin-4-one integration .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., deviation < 2 ppm) and detects trace impurities .
- Infrared Spectroscopy (IR) : Carbonyl stretches (1650–1750 cm⁻¹) verify carboxamide and 4-oxo groups .
Advanced: How can computational chemistry methods enhance the prediction of this compound’s reactivity or biological target interactions?
Answer:
- Reaction Path Analysis : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in heterocyclic substitutions or oxidation steps .
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to biological targets (e.g., enzymes or receptors), guiding rational modifications. For example, docking into the ATP-binding pocket of kinases can prioritize substituents with optimal steric and electronic profiles .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to optimize bioavailability .
Advanced: How should researchers address contradictory biological activity data reported for this compound in different studies?
Answer:
- Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., pH, temperature, cell line passage number) to minimize variability. For example, antitrypanosomal activity in was validated using synchronized parasite cultures .
- Orthogonal Validation : Cross-verify results with multiple assays (e.g., fluorescence-based vs. colorimetric readouts) to confirm target engagement.
- Meta-Analysis : Compare structural analogs (e.g., ’s sulfonamide derivatives) to identify substituents correlated with inconsistent activity .
Advanced: What structure-activity relationship (SAR) strategies can optimize the imidazo[1,2-a]pyridine core for improved selectivity?
Answer:
- Substituent Screening : Systematically modify the 2-methyl group (e.g., replace with trifluoromethyl) or the 4-oxobenzo-triazine moiety (e.g., introduce electron-withdrawing groups) to assess impact on target binding .
- Bioisosteric Replacement : Replace the carboxamide linker with sulfonamide or urea groups (as in ) to modulate hydrogen-bonding interactions .
- Pharmacophore Mapping : Overlay active/inactive analogs (e.g., ’s triazole derivatives) to identify essential spatial and electronic features .
Advanced: How can reaction engineering principles improve scalability of this compound’s synthesis?
Answer:
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., formylation with POCl3/DMF), reducing side products .
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve yield in reduction steps while minimizing reagent waste .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling rapid parameter adjustments .
Advanced: What spectroscopic or crystallographic methods resolve ambiguities in the compound’s solid-state conformation?
Answer:
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks in the crystal lattice) .
- Dynamic NMR : Variable-temperature 1H NMR probes conformational flexibility of the ethyl linker between imidazo[1,2-a]pyridine and benzo-triazinone moieties .
- Powder X-ray Diffraction (PXRD) : Differentiates polymorphic forms, which may affect solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
